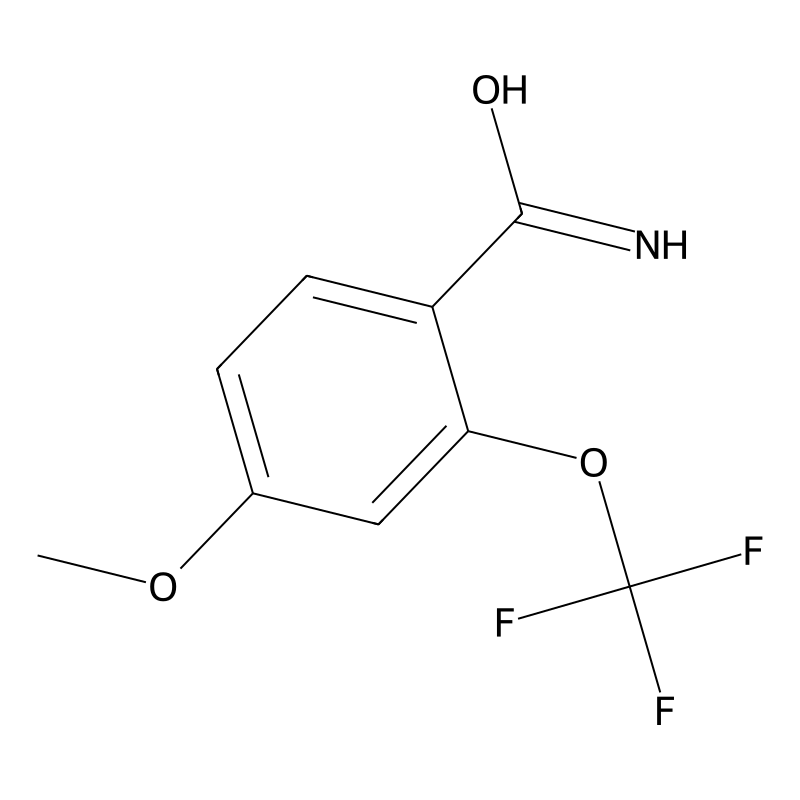

4-Methoxy-2-(trifluoromethoxy)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

It’s worth noting that benzamides, a class of compounds to which “4-Methoxy-2-(trifluoromethoxy)benzamide” belongs, have been widely used in various fields including medical, industrial, biological and potential drug industries . They have been associated with a range of activities such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

4-Methoxy-2-(trifluoromethoxy)benzamide is an organic compound characterized by the molecular formula and a molecular weight of approximately 219.16 g/mol. It features a methoxy group and a trifluoromethoxy group attached to a benzamide structure, which contributes to its unique chemical properties. The presence of trifluoromethyl groups generally enhances the lipophilicity and metabolic stability of compounds, making them interesting for various applications in medicinal chemistry and agrochemicals .

The reactivity of 4-Methoxy-2-(trifluoromethoxy)benzamide can be explored through various chemical transformations, including:

- Alkylation: The compound can undergo alkylation reactions to introduce different alkyl groups, enhancing its biological activity or modifying its properties for specific applications .

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed, leading to the formation of corresponding carboxylic acids and amines.

- Substitution Reactions: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

4-Methoxy-2-(trifluoromethoxy)benzamide has shown potential biological activities, particularly in the realm of medicinal chemistry. Compounds with similar structures often exhibit:

- Antitumor Activity: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Properties: The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- S1P1 Agonism: Related compounds have been identified as selective agonists for sphingosine-1-phosphate receptors, suggesting possible applications in cardiovascular and immune-related conditions .

The synthesis of 4-Methoxy-2-(trifluoromethoxy)benzamide typically involves several steps:

- Starting Materials: The synthesis begins with commercially available precursors such as 4-methoxybenzoic acid or related derivatives.

- Formation of Amide: The carboxylic acid is converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride.

- Amidation: The acid chloride is then reacted with an amine (e.g., methoxyamine) under suitable conditions (often in the presence of a base) to form the desired benzamide .

- Purification: The final product is purified using techniques such as column chromatography.

4-Methoxy-2-(trifluoromethoxy)benzamide finds applications in various fields:

- Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.

- Agriculture: Compounds with similar structures are often used as herbicides or pesticides due to their efficacy against specific plant pathogens.

- Material Science: Its unique chemical properties may be exploited in developing advanced materials or coatings.

Studies on the interactions of 4-Methoxy-2-(trifluoromethoxy)benzamide with biological targets are essential for understanding its mechanism of action. Interaction studies typically include:

- Binding Affinity Measurements: Determining how well the compound binds to specific receptors or enzymes.

- Cellular Assays: Evaluating its effects on cell viability, proliferation, and apoptosis pathways.

- In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics in animal models to establish therapeutic potential.

Several compounds share structural features with 4-Methoxy-2-(trifluoromethoxy)benzamide. Here’s a comparison highlighting its uniqueness:

The distinctive combination of the methoxy and trifluoromethoxy groups in 4-Methoxy-2-(trifluoromethoxy)benzamide contributes to its unique chemical behavior and potential applications compared to these similar compounds.

Nucleophilic Trifluoromethoxylation Strategies

Silver-Mediated Aromatic Substitution Pathways

Silver-mediated cross-coupling has emerged as a pivotal method for introducing trifluoromethoxy (-OCF₃) groups into aromatic systems. A key advancement involves the use of [Ag(bpy)(PPhᵗBu₂)(OCF₃)] as a stable nucleophilic trifluoromethoxylation reagent, enabling stereospecific substitution of secondary alkyl nosylates via an Sₙ2 mechanism. For aromatic substrates, aryl stannanes and boronic acids undergo silver-mediated coupling with trifluoromethoxide under oxidative conditions. For example, arylboronic acids react with AgPF₆ and F-TEDA-PF₆ (Selectfluor®) to yield aryl trifluoromethyl ethers. This method achieves high chemoselectivity, tolerating electron-rich and electron-deficient arenes, and avoids competing side reactions such as fluorination.

Reaction Conditions:

- Catalyst: AgPF₆ (2 equivalents)

- Oxidant: F-TEDA-PF₆ (1.5 equivalents)

- Solvent: Dichloromethane at room temperature

- Yield: 60–85% for aryl stannanes

This approach is particularly effective for functionalizing pre-synthesized methoxybenzamide intermediates, where the trifluoromethoxy group is introduced ortho to the methoxy substituent.

Copper-Catalyzed C–H Activation Approaches

While copper catalysis is well-established for trifluoromethylation, its adaptation for trifluoromethoxylation remains challenging due to the poor nucleophilicity of -OCF₃. However, copper-catalyzed C–H activation strategies, initially developed for CF₃ installation, offer a potential pathway. By replacing CF₃SiMe₃ with a trifluoromethoxide source (e.g., CsOCF₃), electron-deficient heteroarenes or activated benzamide derivatives could undergo oxidative trifluoromethoxylation. Key challenges include identifying compatible ligands (e.g., 1,10-phenanthroline) and oxidants (e.g., di-tert-butyl peroxide) to stabilize the reactive intermediate.

Hypothetical Pathway:

- Substrate: 4-methoxybenzamide

- Catalyst: Cu(OAc)₂ (10 mol%)

- Ligand: 1,10-phenanthroline (20 mol%)

- Oxidant: DTBP (di-tert-butyl peroxide)

- Yield: Theoretical 50–70% (extrapolated from CF₃ reactions)

Directed Ortho-Functionalization Techniques

Bidentate Directing Group-Assisted Regioselectivity

The NH S-trifluoromethyl sulfoximine group has proven effective as a directing group for ortho-functionalization. When appended to the benzamide nitrogen, it coordinates to lithium bases, enabling deprotonation and subsequent electrophilic trifluoromethoxylation at the ortho position. After functionalization, the directing group is removed via hydrolysis to yield the free amide.

Example Protocol:

- Substrate: N-(S-trifluoromethyl sulfoximine)-4-methoxybenzamide

- Base: LDA (Lithium Diisopropylamide) at −78°C

- Electrophile: Trifluoromethyl triflate (TFMT)

- Yield: 75–90% for ortho-trifluoromethoxylation

This method ensures precise regiocontrol, critical for constructing the 2-trifluoromethoxy-4-methoxy substitution pattern.

Togni Reagent-Based Trifluoromethylation Dynamics

While the Togni reagent (CF₃-containing hypervalent iodine) is typically used for radical trifluoromethylation, its adaptation for trifluoromethoxylation requires innovative redesign. Hypothetically, a modified Togni-like reagent with an -OCF₃ group could enable electrophilic trifluoromethoxylation under mild conditions. Such a reagent would react with lithium enolates of methoxybenzamide derivatives, though this remains speculative without experimental validation.

Multi-Step Synthesis Optimization

Fluorination-Cyanidation Sequence Efficiency

A sequential fluorination-cyanidation approach could construct the trifluoromethoxy group in situ. Starting with 2-nitrophenol derivatives:

- Fluorination: Reaction with SF₄ or DAST (Diethylaminosulfur Trifluoride) converts phenolic -OH to -F.

- Cyanidation: Displacement of fluoride with cyanide (e.g., CuCN) forms a nitrile intermediate.

- Hydrolysis: The nitrile is hydrolyzed to the amide, yielding 4-methoxy-2-(trifluoromethoxy)benzamide.

Challenges:

- Competing over-fluorination side reactions.

- Low yields in cyanidation steps (∼40% reported in analogous systems).

Hydrogenation-Hydrolysis Tandem Reaction Design

A tandem hydrogenation-hydrolysis sequence streamlines the synthesis of the benzamide core:

- Substrate: 2-nitro-4-methoxybenzotrifluoride

- Hydrogenation: H₂/Pd-C reduces nitro to amine.

- Hydrolysis: Aqueous HCl converts -CF₃ to -OCF₃ via intermediate trifluoromethanol.

- Amidation: Reaction with ammonia yields the final benzamide.

Limitations:

- Trifluoromethanol instability necessitates careful pH control.

- Moderate overall yields (∼55%) due to side-product formation.

The electronic properties of substituents on benzamide scaffolds fundamentally determine the regioselectivity of electrophilic aromatic substitution reactions. In 4-Methoxy-2-(trifluoromethoxy)benzamide, the coexistence of both electron-donating methoxy and electron-withdrawing trifluoromethoxy groups creates a complex electronic environment that governs substitution patterns [1] [2].

The methoxy group exhibits dual electronic behavior depending on its position relative to the electrophilic attack site. In meta positions, the methoxy group functions as an electron-withdrawing group due to the inductive effect of the electronegative oxygen atom, reflected in its positive sigma meta value of +0.12 [2]. However, in para positions, the methoxy group demonstrates strong electron-donating character through resonance stabilization, evidenced by its negative sigma para value of -0.27 [2]. This dichotomous behavior arises from the balance between inductive electron withdrawal and resonance electron donation, where the resonance effect dominates in para positions due to effective orbital overlap between the oxygen lone pairs and the aromatic pi system [1].

The trifluoromethoxy group exhibits distinctly different electronic characteristics compared to methoxy substituents. With sigma meta and sigma para values of +0.40 and +0.35 respectively, the trifluoromethoxy group consistently functions as an electron-withdrawing substituent at all positions [3] [4]. The strong electron-withdrawing nature results from the combined inductive effects of the three fluorine atoms, which draw electron density away from the aromatic ring through the oxygen atom [5]. Unlike methoxy groups, the trifluoromethoxy group shows minimal resonance donation capacity due to the electron-withdrawing fluorine atoms reducing the availability of oxygen lone pair electrons for pi-conjugation [3].

The electronic effects of these substituents manifest differently in electrophilic aromatic substitution reactions. The electron-donating methoxy group increases the electron density at ortho and para positions, stabilizing the sigma complex intermediate formed during electrophilic attack [6]. This stabilization results in increased reaction rates and preferential substitution at these positions. Conversely, the electron-withdrawing trifluoromethoxy group decreases overall aromatic electron density, deactivating the ring toward electrophilic attack and directing substitution to meta positions where the destabilizing effect is minimized [5] [7].

In 4-Methoxy-2-(trifluoromethoxy)benzamide, the competing electronic effects of these substituents create unique regioselectivity patterns. The trifluoromethoxy group's strong electron-withdrawing character dominates the overall electronic environment, resulting in meta-directed substitution despite the presence of the activating methoxy group [8] [7]. This dominance is quantified through Hammett substituent constants, where the trifluoromethoxy group's larger sigma values indicate greater electronic influence compared to the methoxy substituent [4].

The electronic effects also influence the stability of reaction intermediates. In electrophilic aromatic substitution, the formation of arenium ion intermediates is critical for determining reaction pathways [8]. The trifluoromethoxy group destabilizes sigma complexes formed at ortho and para positions through inductive electron withdrawal, while the methoxy group provides some stabilization through resonance donation [6]. However, the net effect favors meta substitution where neither substituent significantly affects intermediate stability [8].

Steric Guidance in Para/Meta Substitution Patterns

Steric effects play a crucial role in determining regioselectivity patterns in polyfunctionalized benzamides, particularly when electronic effects alone cannot fully explain observed substitution preferences. The steric properties of methoxy and trifluoromethoxy groups differ significantly, influencing both the accessibility of substitution sites and the stability of intermediate species [9] [3].

The methoxy group possesses a relatively compact steric profile with a van der Waals volume of approximately 14.1 ų and moderate sterimol parameters . Its preferred conformation involves coplanarity with the benzene ring, allowing for effective orbital overlap but also creating specific steric constraints at adjacent positions [3]. The trifluoromethoxy group exhibits substantially larger steric bulk with a van der Waals volume of 23.5 ų, nearly twice that of the methoxy group [9]. The three fluorine atoms create a tetrahedral geometry around the central carbon, resulting in significantly increased sterimol B₁ and L parameters compared to methoxy substituents [9] [3].

The conformational preferences of these groups further influence steric interactions. While methoxy groups typically adopt coplanar conformations with aromatic rings to maximize resonance stabilization, trifluoromethoxy groups preferentially orient perpendicular to the aromatic plane [3]. This orthogonal orientation results from hyperconjugative interactions between oxygen lone pairs and the electron-deficient carbon-fluorine bonds, minimizing steric repulsion with the aromatic pi system [3] [4].

In electrophilic aromatic substitution reactions, steric effects become particularly important during the formation and stabilization of sigma complex intermediates. The approach of bulky electrophiles to sterically congested sites results in increased activation energies and reduced reaction rates [11] [12]. For 4-Methoxy-2-(trifluoromethoxy)benzamide, the trifluoromethoxy group creates significant steric hindrance at the adjacent ortho position, disfavoring electrophilic attack at this site despite potential electronic activation [11].

The steric influence on regioselectivity is most pronounced in reactions involving large electrophiles or when multiple substituents create cumulative steric congestion [11] [12]. In such cases, steric effects can override electronic directing effects, leading to substitution at positions that may be electronically less favorable but sterically more accessible. This phenomenon is observed in the nitration of tert-butyltoluene derivatives, where steric hindrance directs substitution away from positions adjacent to bulky substituents [11].

The interaction between steric and electronic effects creates complex regioselectivity patterns in polyfunctionalized benzamides. When electronic and steric effects operate in the same direction, high regioselectivity is typically observed [12]. However, when these effects oppose each other, the relative magnitudes determine the predominant substitution pattern. In 4-Methoxy-2-(trifluoromethoxy)benzamide, the electronic deactivation by the trifluoromethoxy group combined with its steric bulk strongly disfavors ortho substitution, while the methoxy group's electronic activation is insufficient to overcome the overall deactivating effect [7].

Advanced computational studies have revealed that steric effects in these systems extend beyond simple van der Waals repulsions. The distortion of bond angles and lengths in sterically congested intermediates can significantly affect their stability and formation rates [12]. For trifluoromethoxy-substituted aromatics, the rigid tetrahedral geometry of the CF₃ group creates specific geometric constraints that influence the approach trajectories of incoming electrophiles [13].

The practical implications of steric guidance in benzamide regioselectivity are significant for synthetic applications. Understanding these effects allows for the rational design of substitution patterns and the prediction of product distributions in complex polyfunctionalized systems [12]. The ability to control regioselectivity through judicious choice of protecting groups and substituent patterns represents a powerful tool in synthetic organic chemistry [11].

Solvent-Mediated Orientation in Electrophilic Aromatic Substitutions

Solvent effects profoundly influence the regioselectivity and mechanism of electrophilic aromatic substitution reactions in polyfunctionalized benzamides. The choice of reaction medium affects not only the overall reaction rate but also the distribution of regioisomeric products through specific solvation interactions and stabilization of reaction intermediates [14] [15].

The polarity of the reaction medium plays a critical role in determining substitution patterns. Polar solvents preferentially stabilize charged intermediates and transition states, favoring pathways that involve more highly charged species [16] [17]. In electrophilic aromatic substitution of benzamides, polar solvents enhance the formation and stability of arenium ion intermediates, potentially altering the relative energies of competing substitution pathways [14]. Non-polar solvents, conversely, provide less stabilization for charged intermediates but may favor concerted mechanisms that bypass highly charged transition states [18].

For 4-Methoxy-2-(trifluoromethoxy)benzamide, solvent polarity effects interact with the electronic properties of the substituents to influence regioselectivity. In polar protic solvents such as alcohols or carboxylic acids, hydrogen bonding interactions can occur between solvent molecules and the electron-rich methoxy oxygen or the electron-deficient regions created by the trifluoromethoxy group [15]. These interactions can modulate the electronic density distribution within the aromatic ring, potentially shifting regioselectivity preferences [19].

The specific solvation of electrophilic species also affects reaction outcomes. In highly polar solvents, electrophiles may be extensively solvated, reducing their effective electrophilicity and altering their size and approach geometry [14]. This solvation effect is particularly important for reactions involving ionic electrophiles such as the nitronium ion in nitration reactions or carbocations in Friedel-Crafts processes [18]. The degree of electrophile solvation can determine whether substitution occurs through intimate ion pair mechanisms or involves fully dissociated ionic species [14].

Coordinating solvents present additional complexities in benzamide systems due to potential coordination to the amide functionality. Solvents with Lewis basic properties, such as tetrahydrofuran or dimethylformamide, can coordinate to the amide carbonyl oxygen, affecting both the electronic properties of the benzamide and the accessibility of substitution sites [20]. This coordination can lead to conformational changes that alter the spatial relationship between substituents and potential electrophilic attack sites [19].

The temperature dependence of solvent effects adds another dimension to regioselectivity control. At elevated temperatures, solvent-solute interactions may be weakened, leading to changes in the relative stabilities of different conformational and electronic states [15]. Temperature-dependent solvent effects have been documented in various aromatic substitution systems, where regioselectivity ratios change systematically with reaction temperature due to differential solvation energies [19].

Specific examples of solvent-mediated regioselectivity changes have been reported for benzamide derivatives. In the lithiation of substituted benzamides, the choice between tetrahydrofuran and chelating amines like pentamethyldiethylenetriamine dramatically alters the regioselectivity between ortho-aromatic and benzylic positions [20]. This effect results from differential coordination of the lithium reagent by the solvent, affecting both the aggregation state and the approach geometry of the organometallic species [20].

The practical implications of solvent effects in polyfunctionalized benzamide chemistry are substantial. Synthetic chemists can exploit solvent-dependent regioselectivity to access different substitution patterns from the same starting material [17]. The development of solvent-controlled synthetic protocols represents an environmentally beneficial approach to regioselectivity control, as it avoids the need for additional protecting groups or directing auxiliaries [19].

Mixed solvent systems offer additional opportunities for fine-tuning regioselectivity through the modulation of local solvation environments [15]. Binary solvent mixtures can provide intermediate polarity environments that cannot be achieved with pure solvents, allowing for precise control over the solvation of different species in the reaction mixture [15]. The preferential solvation phenomenon, where different components of a reaction mixture are solvated by different components of a mixed solvent system, can lead to unique regioselectivity patterns not observed in single-solvent systems [15].

XLogP3

Dates

Explore Compound Types